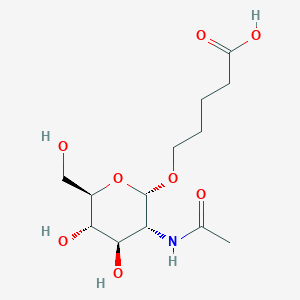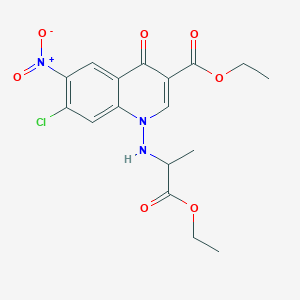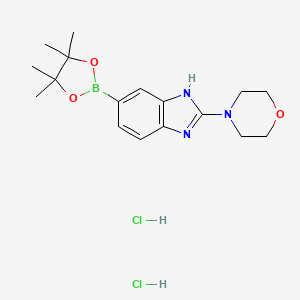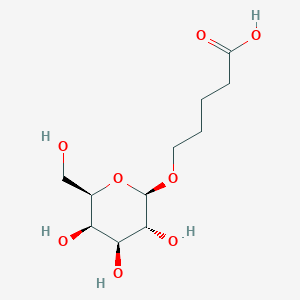
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid, also known as 5-Amino-5-deoxy-α-D-glucopyranose (5-Amino-5-deoxy-α-D-glucopyranosyl-oxy pentanoic acid), is a naturally occurring amino sugar that is found in a variety of organisms and is a key component in many essential biological processes. It is a monosaccharide, meaning it is composed of one sugar molecule, and is a derivative of glucose. It is also known as an amino sugar, as it contains an amine group attached to the sugar molecule. 5-Amino-5-deoxy-α-D-glucopyranosyl-oxy pentanoic acid has many important physiological and biochemical functions, such as being a precursor to a variety of important compounds in the body, including glycoproteins, glycosaminoglycans, and proteoglycans.
Wirkmechanismus
The mechanism of action of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid is not fully understood. However, it is believed that it acts as a substrate for the enzyme glucosyltransferase, which is involved in the synthesis of glycoproteins, glycosaminoglycans, and proteoglycans. Additionally, it is believed that it is involved in the regulation of carbohydrate metabolism, as it can act as a substrate for the enzyme hexokinase, which is involved in the breakdown of glucose.
Biochemical and Physiological Effects
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid has a wide range of biochemical and physiological effects. It is involved in the synthesis of important compounds, such as glycoproteins, glycosaminoglycans, and proteoglycans, which are essential for many cellular processes. Additionally, it is involved in the regulation of carbohydrate metabolism, as it can act as a substrate for the enzyme hexokinase, which is involved in the breakdown of glucose. Furthermore, it is involved in the regulation of the immune system, as it can act as a substrate for the enzyme glucosyltransferase, which is involved in the synthesis of glycoproteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a wide variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is relatively expensive and is not widely available. Additionally, it is difficult to obtain pure samples of the compound, as it is often contaminated with other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid. One potential future direction is to further study the mechanism of action of the compound and its role in carbohydrate metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory agent or as an immunosuppressant. Furthermore, further research could be conducted to explore the potential applications of the compound in the synthesis of glycoproteins, glycosaminoglycans, and proteoglycans. Finally, further research could be conducted to explore the potential applications of the compound in the study of enzyme-catalyzed reactions.
Synthesemethoden
The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid is relatively straightforward and is typically accomplished through a two-step process. The first step involves the reaction of 5-chloro-2-acetamido-2-deoxy-α-D-glucopyranosyl-oxy pentanoic acid with sodium hydroxide to form 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid. The second step involves the reaction of the resulting product with hydrochloric acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acidoxy-α-D-glucopyranosyl-oxy pentanoic acid has a wide variety of applications in scientific research. It is used as a key component in the synthesis of many important compounds, including glycoproteins, glycosaminoglycans, and proteoglycans. It is also used in the study of enzyme-catalyzed reactions, as it can be used to study the structure and function of enzymes. Additionally, it is used in the study of carbohydrate metabolism, as it can be used to study the role of carbohydrates in metabolism.
Eigenschaften
IUPAC Name |
5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11-,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIEESVLJVJGK-WECGXBHGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)






![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310471.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310476.png)